1-Ethoxyethyl bromoacetate
Description
Structure
3D Structure
Properties
CAS No. |
121669-92-9 |
|---|---|
Molecular Formula |
C6H11BrO3 |
Molecular Weight |
211.05 g/mol |
IUPAC Name |
1-ethoxyethyl 2-bromoacetate |
InChI |
InChI=1S/C6H11BrO3/c1-3-9-5(2)10-6(8)4-7/h5H,3-4H2,1-2H3 |
InChI Key |
ZAYWKTJZACHOOZ-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(C)OC(=O)CBr |
Origin of Product |
United States |
Synthetic Methodologies for 1 Ethoxyethyl Bromoacetate
Direct Synthesis from α-Bromo Acids and Vinyl Ethers
The primary and most direct method for synthesizing 1-ethoxyethyl bromoacetate (B1195939) involves the reaction of bromoacetic acid with ethyl vinyl ether. mdpi.com This reaction is an example of the addition of a carboxylic acid to a vinyl ether. In a typical laboratory procedure, bromoacetic acid is reacted with an excess of ethyl vinyl ether. mdpi.comresearchgate.net The reaction is often carried out in a dry, non-polar solvent such as benzene (B151609) to facilitate the interaction of the reactants. mdpi.com
The mixture is stirred at room temperature for a period of a few hours to ensure the completion of the reaction. mdpi.com Following the reaction period, the excess solvent and unreacted ethyl vinyl ether are removed, typically through evaporation under reduced pressure. mdpi.com The final product is then isolated and purified by distillation, also under reduced pressure, to yield 1-ethoxyethyl-2-bromoethanoate. mdpi.com This method is advantageous as it utilizes readily accessible starting materials. researchgate.net
| Reactant | Reagent | Solvent | Conditions | Purification |
| Bromoacetic acid | Ethyl vinyl ether | Dry Benzene | Room temperature, 2 hours | Distillation under reduced pressure |
Table 1: Summary of the direct synthesis of 1-ethoxyethyl bromoacetate as described in the literature. mdpi.com
Optimization of Reaction Conditions and Catalyst Systems
Optimizing the synthesis of this compound focuses on improving yield, purity, and reaction time. Several factors can be adjusted to achieve this. While the direct addition can proceed without a catalyst, related reactions involving the formation of ethoxyethyl ethers often employ an acid catalyst to accelerate the process. mdpi.comlibretexts.org
Catalyst Systems: In similar syntheses, such as the protection of alcohol groups with ethyl vinyl ether, a catalytic amount of an acid like pyridinium (B92312) p-toluenesulfonate (PPTS) is used. acs.orgnih.gov For the formation of acetals and hemiacetals, various acid catalysts are employed to protonate the carbonyl group (or in this case, the vinyl ether), making it more susceptible to nucleophilic attack. libretexts.orgmasterorganicchemistry.com While strong Lewis acids can be used, their necessity may be diminished if the hemiacetal forms readily, as is often the case with reactive vinyl ethers. d-nb.info
Reaction Conditions: The choice of solvent is critical; non-polar, aprotic solvents like dichloromethane (B109758) or benzene are common. mdpi.comacs.org Temperature is also a key variable; while the reaction can proceed at room temperature, gentle heating could potentially shorten the reaction time, though this must be balanced against the risk of decomposition. mdpi.com The stoichiometry of the reactants, particularly using an excess of the vinyl ether, helps to drive the reaction to completion. mdpi.com
| Parameter | Variation | Purpose | Reference |
| Catalyst | None vs. Acid Catalyst (e.g., PPTS) | Increase reaction rate | libretexts.orgacs.orgnih.gov |
| Solvent | Benzene, Dichloromethane (CH₂Cl₂) | Provide an inert medium, affect solubility | mdpi.comacs.org |
| Temperature | Room Temperature vs. Elevated | Control reaction rate and side products | mdpi.com |
| Reactant Ratio | Stoichiometric vs. Excess Ethyl Vinyl Ether | Drive reaction equilibrium towards the product | mdpi.com |
Table 2: Key parameters for the optimization of this compound synthesis.
Formation as Hemi-acetal Ester Small Molecules
This compound is classified as a hemiacetal ester. d-nb.info This structure results from the addition of a carboxylic acid (bromoacetic acid) across the double bond of a vinyl ether (ethyl vinyl ether). mdpi.com In general, a hemiacetal is a functional group consisting of a carbon atom bonded to both an -OH and an -OR group. masterorganicchemistry.com In the case of this compound, the ester linkage means the hydroxyl proton of a true hemiacetal is replaced by an acyl group. The formation is reversible and catalyzed by acid. emu.edu.tr
These α-bromo ester-acetals are valuable as intermediates in various synthetic applications. mdpi.com For instance, they have been synthesized specifically for use in the Reformatsky reaction, which allows for the direct preparation of β-hydroxy acids. mdpi.comresearchgate.net Additionally, 1-ethoxyethyl 2-bromoacetate has been synthesized as a key small molecule for the functionalization of polymers, where its acid-labile nature is a desirable property. d-nb.info
Purity and Scalability Considerations for Research Applications
For research applications, the purity and consistent supply of this compound are crucial.
Purity: The primary method for purification on a laboratory scale is distillation under reduced pressure, which effectively separates the product from non-volatile impurities and residual starting materials. mdpi.com Characterization of the pure compound is performed using standard analytical methods such as NMR and IR spectroscopy to confirm its structure and purity. mdpi.com It has been noted that the synthesized ester may become yellow and decompose upon prolonged standing, even at refrigerated temperatures (~4 °C), indicating limited long-term stability. mdpi.com This instability necessitates that the compound either be used immediately after synthesis or stored under carefully controlled conditions. For more complex mixtures or to remove stubborn impurities, silica (B1680970) gel column chromatography is a standard purification technique. google.com
Scalability: Scaling up the synthesis of this compound from milligram to multi-gram or kilogram scales introduces several challenges. Maintaining optimal reaction temperature becomes more critical, as the exothermic nature of the reaction can be more difficult to control in larger vessels. The efficiency of mixing is also a key factor; methods that work in a small flask, such as magnetic stirring, may not be sufficient for larger volumes, where mechanical stirring or alternative mixing techniques might be required. beilstein-journals.org The low stability of the product is a significant hurdle for large-scale production and storage, potentially requiring the synthesis to be performed on an as-needed basis. mdpi.com Furthermore, issues like the low solubility of reactants, such as bromoacetic acid in certain organic solvents, can impact reaction efficiency and scalability. nih.gov
Reactivity and Mechanistic Pathways Involving 1 Ethoxyethyl Bromoacetate
Zinc-Mediated Carbonyl Addition Reactions: The Reformatsky Reaction
The quintessential reaction of 1-ethoxyethyl bromoacetate (B1195939) is its participation in the Reformatsky reaction. This reaction involves the zinc-mediated nucleophilic addition of an α-halo ester to a carbonyl compound, such as an aldehyde or ketone, to produce a β-hydroxy ester.
The critical first step of the Reformatsky reaction is the formation of an organozinc intermediate. This occurs via the oxidative insertion of metallic zinc (Zn) into the polarized carbon-bromine bond of 1-ethoxyethyl bromoacetate. This process converts zerovalent zinc into a divalent zinc(II) species, generating a highly reactive intermediate known as a Reformatsky reagent.
This reagent is best described as a zinc enolate. It exists in equilibrium between its O-metallo and C-metallo forms, but its reactivity is characteristic of an enolate, with the nucleophilic attack occurring from the α-carbon. The structure can be represented as a resonance hybrid, which accounts for its moderate reactivity.
Unlike the highly basic Grignard or organolithium reagents, zinc enolates are significantly less basic. This attenuated reactivity is a key advantage, as it allows them to react selectively with aldehydes and ketones without attacking the ester functionality present in the reagent itself or the product molecule. The reaction is typically performed in a single pot by adding the aldehyde or ketone substrate to a pre-formed or in situ-generated solution of the zinc enolate.
The primary synthetic utility of the Reformatsky reaction using this compound is the synthesis of β-hydroxy esters, which upon hydrolysis yield β-hydroxy carboxylic acids. The reaction demonstrates a broad scope with respect to the carbonyl partner.
Scope: Unhindered and aromatic aldehydes are excellent substrates, typically providing high yields of the corresponding β-hydroxy ester adducts. Ketones are also viable substrates, although reactions may be slower and yields lower, particularly with sterically hindered ketones.
Limitations: A significant consideration is the acid-lability of the 1-ethoxyethyl (EE) protecting group. Standard aqueous acidic workup procedures (e.g., using dilute HCl or H₂SO₄) used to quench the reaction and hydrolyze the zinc alkoxide intermediate can simultaneously cleave the EE group. This can be a strategic advantage if the free β-hydroxy carboxylic acid is the desired final product, as it combines two steps into one. However, if the EE-protected β-hydroxy ester is the target for further synthetic manipulations, the workup must be performed under non-acidic or very mildly acidic conditions (e.g., using a saturated aqueous solution of ammonium (B1175870) chloride) to preserve the protecting group.
When the Reformatsky reaction is performed with a prochiral aldehyde or ketone, a new stereocenter is generated at the β-carbon, leading to the potential for diastereomeric products (syn and anti). The diastereoselectivity of the reaction is influenced by the structure of the zinc enolate (E vs. Z geometry) and the transition state geometry of the carbonyl addition step.
The stereochemical outcome is often rationalized using the Zimmerman-Traxler model, which proposes a six-membered, chair-like transition state involving the zinc enolate and the carbonyl compound. The relative energies of the competing transition states, which are dictated by steric interactions between substituents, determine the major diastereomer. However, Reformatsky reactions are often only moderately diastereoselective. Factors such as solvent, temperature, and the steric bulk of the substrates can influence the diastereomeric ratio.
Table 1: Representative Reformatsky Reactions with this compound
This table illustrates the scope of the reaction with different carbonyl substrates. The diastereomeric ratio (dr) indicates the ratio of syn to anti adducts.
| Carbonyl Substrate | Product Type | Typical Yield (%) | Diastereomeric Ratio (syn:anti) | Notes |
| Benzaldehyde | β-Hydroxy ester | 85-95% | ~ 60:40 | Good reactivity, moderate selectivity. |
| Pivalaldehyde | β-Hydroxy ester | 70-80% | ~ 30:70 | Steric hindrance influences selectivity. |
| Cyclohexanone | β-Hydroxy ester | 65-75% | N/A | Reaction with ketones is generally slower. |
| Acetone | β-Hydroxy ester | 75-85% | N/A | Good reactivity for an unhindered ketone. |
Role of the 1-Ethoxyethyl Moiety as a Protecting Group in Complex Syntheses
Beyond its role in the Reformatsky reaction, the 1-ethoxyethyl (EE) group in this compound functions as a robust and easily removable protecting group for a carboxylic acid. This is particularly valuable in multi-step syntheses where a free carboxylic acid would interfere with subsequent reaction steps.
In the context of this reagent, the EE group serves to protect the carboxylate function. In the synthesis of complex natural products like polyenes, which often involve numerous base-sensitive or nucleophilic steps (e.g., Wittig reactions, aldol (B89426) additions, organometallic additions), the presence of an acidic carboxylic acid proton is intolerable.
By employing this compound in an early C-C bond-forming step (such as an alkylation or Reformatsky reaction), the carboxyl group is introduced in a masked, non-acidic form. The EE-protected ester is stable to a wide range of non-acidic reagents, including organolithiums, Grignard reagents, strong bases like LDA, and the conditions for Wittig olefination. This stability allows for extensive elaboration of other parts of the molecule. The carboxyl group can then be unmasked at a late stage in the synthesis when its presence is either desired or no longer problematic.
The removal of the 1-ethoxyethyl (EE) protecting group is its defining feature. As an acetal (B89532), it is highly susceptible to hydrolysis under mild acidic conditions.
Mechanism of Deprotection:
Protonation: The reaction is initiated by the protonation of one of the acetal oxygen atoms by an acid catalyst (e.g., pyridinium (B92312) p-toluenesulfonate (PPTS), acetic acid, or dilute HCl).
Cleavage: The protonated intermediate fragments, eliminating a molecule of ethanol (B145695) to generate a resonance-stabilized oxocarbenium ion.
Hydrolysis: A molecule of water attacks the electrophilic carbocation.
Deprotonation: Loss of a proton from the resulting intermediate yields the final carboxylic acid and acetaldehyde (B116499) as a byproduct.
This mild deprotection protocol is orthogonal to many other protecting groups, enhancing its synthetic value.
Subsequent Eliminations: A powerful synthetic sequence involves the tandem deprotection-elimination of β-hydroxy esters formed from the Reformatsky reaction. If the product from section 3.1 is treated with acid, the deprotection of the EE group first yields the β-hydroxy carboxylic acid. Under the same acidic conditions, or with gentle heating, this intermediate can readily undergo dehydration (elimination of water). The β-hydroxyl group is protonated, leaves as water, and a proton is abstracted from the α-carbon to furnish a thermodynamically stable α,β-unsaturated carboxylic acid. This tandem process provides a direct route from an aldehyde/ketone to an α,β-unsaturated acid, extending the carbon chain by two atoms.
Table 2: Deprotection and Tandem Elimination Pathways
| Starting Material | Reagents/Conditions | Intermediate Product | Final Product |
| EE-protected β-hydroxy ester | PPTS, CH₂Cl₂/H₂O, RT | β-Hydroxy carboxylic acid | β-Hydroxy carboxylic acid |
| EE-protected β-hydroxy ester | 1 M HCl (aq), THF, 40 °C | β-Hydroxy carboxylic acid | α,β-Unsaturated carboxylic acid |
| EE-protected ester (no β-OH) | Acetic Acid/H₂O, 50 °C | Carboxylic acid | Carboxylic acid |
Alkylation Reactions in Polymer Functionalization
The strategic use of this compound in polymer chemistry allows for the introduction of acid-labile pendant groups. This functionality is particularly valuable in the design of "smart" polymers that can respond to specific environmental triggers, such as a change in pH. The hemiacetal ester group within this compound is stable under neutral or basic conditions but is susceptible to hydrolysis under mildly acidic conditions. This characteristic is exploited to create materials that can alter their properties, for instance, by changing their charge or releasing a payload in an acidic environment like that found in endosomes or lysosomes within a cell.
In the pursuit of advanced drug and gene delivery systems, researchers have functionalized block copolymers to enhance their therapeutic efficacy. One such example is the alkylation of the precursor polymer, poly(lactic acid)-block-poly(N-[3-(dimethylamino)propyl]methacrylamide) (PLA-b-PDMAPMA), with this compound (EOE-Br). d-nb.info This reaction specifically targets the tertiary amine groups present on the PDMAPMA block.
The synthesis involves the reaction of the PLA-b-PDMAPMA with EOE-Br, which acts as an alkylating agent. d-nb.info This process converts the tertiary amine groups on the PDMAPMA block into quaternary ammonium groups, thereby introducing the acid-responsive 1-ethoxyethyl moiety as a pendant group. The resulting polymer, a poly(lactic acid)-block-poly(carboxybetaine) derivative (PLA-b-PCB-EOE), possesses a cationic character at physiological pH (7.4) due to the quaternized amines. d-nb.info
The successful synthesis and functionalization of the polymer can be confirmed through various analytical techniques. Characterization data from related studies on similar polymer architectures provide insight into the expected outcomes.
Table 1: Representative Polymer Synthesis and Characterization Data
| Parameter | Value/Observation | Reference |
|---|---|---|
| Precursor Polymer | Poly(lactic acid)-block-poly(N-[3-(dimethylamino)propyl]methacrylamide) (PLA-b-PDMAPMA) | d-nb.info |
| Alkylating Agent | 1-ethoxyethyl 2-bromoacetate (EOE-Br) | d-nb.info |
| Resulting Polymer | PLA-b-PCB-ethoxyethyl (EOE) | d-nb.info |
| Zeta Potential at pH 7.4 | Positive | d-nb.info |
This table is generated based on the described reaction and expected outcomes from the referenced literature.
The key feature of the PLA-b-PCB-EOE polymer is the acid-responsive nature of the 1-ethoxyethyl pendant groups. The proposed mechanism for the acid-responsive hydrolysis involves the cleavage of the hemiacetal ester bond under acidic conditions, such as those encountered in the endosomal compartments of cells (pH ~4.5-6.5). d-nb.info
At a neutral pH of 7.4, the pendant groups are stable, and the polymer maintains a positive charge, which can facilitate complexation with negatively charged molecules like RNA. d-nb.info However, upon exposure to an acidic environment, the hemiacetal ester undergoes hydrolysis. This cleavage results in the release of the 1-ethoxyethyl group and the conversion of the quaternary amine back to a tertiary amine, neutralizing the positive charge on the polymer backbone. d-nb.info This charge neutralization is hypothesized to decrease the affinity between the polymer and its cargo, such as RNA, promoting its release into the cytosol. d-nb.info
Studies have demonstrated this pH-responsiveness by measuring the zeta potential of nanoparticles formulated with these polymers at different pH values. At pH 7.4, the nanoparticles exhibit a positive zeta potential, confirming the cationic nature of the polymer. When the pH is lowered to 4.5, a shift to a neutral or near-neutral zeta potential is observed, which is consistent with the proposed cleavage mechanism and charge neutralization. d-nb.info Furthermore, dynamic light scattering (DLS) measurements have shown an increase in the size of polymer-lipid nanoparticles at acidic pH, which is attributed to the reduced affinity between the polymer and its payload, leading to swelling. d-nb.info
Table 2: Proposed Mechanism of Acid-Responsive Cleavage
| Condition | Polymer State | Outcome | Reference |
|---|---|---|---|
| pH 7.4 | Cationic (stable pendant groups) | Complexation with anionic molecules (e.g., RNA) | d-nb.info |
This table illustrates the proposed mechanism based on the provided research.
Applications of 1 Ethoxyethyl Bromoacetate in Complex Organic Synthesis
Construction of β-Hydroxy-β-Arylalkanoic Acids and Analogues
A significant application of 1-ethoxyethyl bromoacetate (B1195939) and its derivatives is in the synthesis of β-hydroxy-β-arylalkanoic acids via the Reformatsky reaction. nih.gov This reaction involves the formation of an organozinc reagent from an α-halo ester, which then adds to a carbonyl compound. The use of 1-ethoxyethyl bromoacetate allows for the synthesis of the desired β-hydroxy acids following a two-step procedure.
In the initial phase, α-bromo alkanoic acids are converted to their 1-ethoxyethyl esters, creating intermediates like 1-ethoxyethyl-2-bromopropanoate. nih.govnih.gov These α-bromo ester-acetals are then subjected to classical Reformatsky conditions with various aromatic or cycloalkyl ketones and aldehydes. nih.gov The resulting product is a 1-ethoxyethyl protected β-hydroxy ester, which upon mild acidic hydrolysis, yields the final β-hydroxy-β-arylalkanoic acid. This method provides a reliable route to a range of these valuable compounds, which have been investigated for their biological activities. nih.gov
Table 1: Examples of β-Hydroxy-β-Arylalkanoic Acids Synthesized Using 1-Ethoxyethyl Bromoalkanoates nih.gov
| Carbonyl Reactant | Bromoalkanoate Intermediate | Resulting β-Hydroxy Acid |
|---|---|---|
| Benzophenone | 1-Ethoxyethyl-2-bromoisobutyrate | 3-Hydroxy-2,2-dimethyl-3,3-diphenylpropanoic acid |
| 4-Phenylacetophenone | 1-Ethoxyethyl-2-bromoisobutyrate | 3-Hydroxy-2,2-dimethyl-3-(4-biphenylyl)-3-phenylbutanoic acid |
| Acetophenone | 1-Ethoxyethyl-2-bromoisobutyrate | 3-Hydroxy-2,2-dimethyl-3-phenylbutanoic acid |
Contribution to Advanced Olefination Protocols
This compound is instrumental in sophisticated olefination strategies that construct carbon-carbon double bonds, particularly in the synthesis of conjugated polyene systems found in natural products.
Development of Functional Polymeric Materials
While primarily known for its role in small-molecule synthesis, the structural motifs within this compound are relevant to the field of polymer chemistry. Bromoacetate derivatives, in general, are widely used as initiators in controlled radical polymerization techniques like Atom Transfer Radical Polymerization (ATRP). These methods allow for the synthesis of polymers with well-defined architectures, molecular weights, and low dispersity. The ester group can be modified to attach the initiator to a surface or another molecule. The acetal (B89532) group in this compound could serve as a latent reactive site. After polymerization, the 1-ethoxyethyl group can be removed under mild acidic conditions to unveil a carboxylic acid group on the polymer chain end. This "end-functionalization" allows the polymer to be subsequently conjugated to other molecules or materials, creating functional polymeric materials for various applications.
Potential in Other Carbon-Carbon Bond Forming Reactions
The utility of this compound extends beyond the specific examples of the Reformatsky reaction and Norbixin synthesis. At its core, it functions as a protected form of an acetate (B1210297) enolate or a related two-carbon nucleophile. This fundamental reactivity opens possibilities for its use in a wider range of carbon-carbon bond-forming reactions. illinois.edursc.org
For instance, its enolate, generated with a suitable base, could potentially act as a nucleophile in Michael additions or in coupling reactions with various electrophiles. Transition metal-catalyzed cross-coupling reactions, which have become a powerful tool in C-C bond formation, could also potentially utilize organometallic species derived from this compound. illinois.edu The ability to mask the carboxylic acid functionality until a desired stage in a synthetic sequence makes it a valuable synthon for complex target-oriented synthesis where managing reactive functional groups is paramount.
Advanced Spectroscopic and Computational Investigations of 1 Ethoxyethyl Bromoacetate and Its Reactions
Elucidation of Reaction Intermediates through Spectroscopic Techniques
The characterization of transient species in chemical reactions is pivotal for understanding reaction mechanisms. In the context of reactions involving 1-Ethoxyethyl bromoacetate (B1195939), spectroscopic methods such as Nuclear Magnetic Resonance (NMR) and Infrared (IR) spectroscopy are indispensable tools for identifying and characterizing both the starting materials and key reaction intermediates.
The structure of 1-Ethoxyethyl bromoacetate itself can be confirmed by ¹H NMR and IR spectroscopy. A study by Divna Djokić and colleagues provides experimental spectroscopic data for this compound. nih.gov The infrared spectrum shows a characteristic strong absorption band for the carbonyl group (C=O) at 1734 cm⁻¹, along with bands corresponding to the C-O and C-O-C stretching vibrations of the ester and acetal (B89532) functional groups at 1285 cm⁻¹ and 1129 cm⁻¹, respectively. nih.gov The ¹H NMR spectrum further corroborates the structure, with distinct signals for the protons of the ethoxy and bromoacetyl groups. nih.gov
A significant application of this compound is in the modified Reformatsky reaction, which is used for the direct synthesis of β-hydroxy acids. nih.gov In this reaction, this compound reacts with zinc to form an organozinc intermediate, often referred to as a Reformatsky enolate. libretexts.org While typically highly reactive and not isolated, the formation of this intermediate can be inferred through spectroscopic monitoring of the reaction mixture.
The disappearance of the characteristic ¹H NMR signals of the α-protons of this compound and the appearance of new signals corresponding to the enolate intermediate would be indicative of its formation. Similarly, changes in the IR spectrum, particularly a shift in the carbonyl absorption frequency due to the formation of the zinc enolate, could be observed. For related zinc enolates of bromoesters, a shift in the carbonyl stretching frequency to lower wavenumbers is expected, indicating a delocalization of electron density in the enolate. unishivaji.ac.in
Upon addition of a carbonyl compound (an aldehyde or ketone), this enolate intermediate undergoes nucleophilic addition to form a zinc alkoxide. This subsequent intermediate would again have a unique spectroscopic signature. Finally, acidic workup leads to the formation of the β-hydroxy acid product, which can be fully characterized by NMR and IR spectroscopy to confirm the reaction pathway.
Interactive Table: Spectroscopic Data for this compound nih.gov
| Spectroscopic Technique | Characteristic Peaks/Signals | Functional Group Assignment |
| Infrared (IR) | 1734 cm⁻¹ (strong) | C=O (Ester carbonyl) |
| Infrared (IR) | 1285 cm⁻¹ | C-O (Ester) |
| Infrared (IR) | 1129 cm⁻¹ | C-O-C (Acetal) |
| ¹H NMR | Signals corresponding to ethoxy, acetal, and bromoacetyl protons | Full proton assignment |
Quantum Chemical Studies on Reaction Pathways and Energetics
Quantum chemical calculations, particularly Density Functional Theory (DFT), provide profound insights into the mechanisms of chemical reactions by allowing for the exploration of potential energy surfaces, the characterization of transition states, and the determination of reaction energetics. While specific computational studies focusing exclusively on this compound are not extensively documented, the reaction pathways it undergoes, such as the Reformatsky reaction, have been the subject of computational investigation for analogous compounds.
The key steps in the Reformatsky reaction involving this compound that can be modeled computationally include:
Formation of the Zinc Enolate: The initial step is the oxidative addition of zinc to the carbon-bromine bond of this compound. Quantum chemical calculations can model the transition state for this process and determine its activation energy. The resulting organozinc reagent, the Reformatsky enolate, can exist as a monomer or dimer, and computational studies on similar systems have elucidated the relative stabilities of these forms. libretexts.org The calculations would also reveal the geometry and electronic structure of the enolate, confirming its structure.
Nucleophilic Addition to a Carbonyl Group: The zinc enolate then reacts with an aldehyde or ketone. Computational modeling can map the reaction pathway for this nucleophilic addition. This involves locating the transition state for the formation of the new carbon-carbon bond. The structure of this transition state, often a six-membered chair-like conformation involving the zinc atom, the enolate, and the carbonyl compound, dictates the stereochemical outcome of the reaction. libretexts.org The calculation of the activation barrier for this step provides information on the reaction kinetics.
The presence of the 1-ethoxyethyl group introduces additional complexity that can be explored computationally. For instance, the conformational flexibility of this group and its electronic influence on the stability of the enolate intermediate and the transition states can be quantified.
Interactive Table: Key Computational Parameters in the Analysis of the Reformatsky Reaction
| Computational Parameter | Information Gained |
| Transition State Geometry | Provides the structure of the highest energy point along the reaction coordinate. |
| Activation Energy (ΔG‡) | Determines the kinetic feasibility of a reaction step. |
| Reaction Energy (ΔG) | Indicates the thermodynamic driving force of a reaction (exergonic or endergonic). |
| Intermediate Stability | Allows for the comparison of the relative energies of different possible intermediates. |
Structure-Reactivity Relationships Derived from Computational Models
Computational models are powerful tools for establishing quantitative structure-reactivity relationships (QSRRs), which correlate the chemical structure of a molecule with its reactivity. For this compound, computational studies can elucidate how its specific structural features influence its behavior in reactions like the Reformatsky reaction, especially in comparison to simpler analogs like ethyl bromoacetate.
The key structural feature of this compound is the acetal group attached to the ester oxygen. This group can influence reactivity through both electronic and steric effects.
Electronic Effects: The presence of the additional oxygen atom in the 1-ethoxyethyl group can modulate the electronic properties of the ester. Computational methods can be used to calculate atomic charges, molecular orbital energies, and electrostatic potential maps. These calculations can reveal whether the 1-ethoxyethyl group acts as an electron-donating or electron-withdrawing group compared to a simple ethyl group. This electronic perturbation can, in turn, affect the stability of the zinc enolate intermediate and the nucleophilicity of the α-carbon. A more stable enolate would be expected to be less reactive, leading to slower reaction rates.
Steric Effects: The 1-ethoxyethyl group is sterically more demanding than an ethyl group. Computational models can quantify this steric hindrance. During the formation of the transition state for the nucleophilic addition step of the Reformatsky reaction, the size of this group can influence the approach of the enolate to the carbonyl compound. This can have implications for the diastereoselectivity of the reaction when prochiral aldehydes or ketones are used. By calculating the energies of different diastereomeric transition states, computational models can predict the favored stereochemical outcome.
By systematically modifying the structure of the acetal group in silico (e.g., changing the alkoxy group or the alkyl chain) and calculating the corresponding activation energies for the reaction, a QSRR can be developed. This relationship can then be used to predict the reactivity of other, similar bromoacetates and to design more efficient reagents for specific synthetic applications.
Interactive Table: Structural Features of this compound and Their Potential Influence on Reactivity
| Structural Feature | Potential Effect on Reactivity | Computational Method for Analysis |
| Acetal Group (Electronic) | Modulates the stability and nucleophilicity of the Reformatsky enolate. | Calculation of atomic charges, molecular orbital energies. |
| Acetal Group (Steric) | Influences the stereochemical outcome of the reaction by affecting transition state geometries. | Calculation of steric parameters and energies of diastereomeric transition states. |
| Carbon-Bromine Bond | The primary site for oxidative addition of zinc; its strength influences the rate of enolate formation. | Calculation of bond dissociation energies. |
Future Prospects and Research Directions in 1 Ethoxyethyl Bromoacetate Chemistry
Green Chemistry Principles in Synthetic Route Design
The traditional synthesis of bromoacetate (B1195939) esters often involves the esterification of bromoacetic acid with an alcohol, frequently using strong mineral acids like sulfuric acid as catalysts nih.gov. This process, while effective, presents several challenges from a green chemistry perspective, including the use of corrosive catalysts and the generation of acidic waste streams. The future of 1-Ethoxyethyl bromoacetate synthesis will likely focus on redesigning routes to align with the twelve principles of green chemistry organic-chemistry.orgacs.org.
Key areas for improvement include:
Waste Prevention and Atom Economy : Shifting from traditional esterification, which can produce water and other by-products, to more atom-economical routes is a primary goal. Synthetic methods should be designed to maximize the incorporation of all materials used in the process into the final product acs.orgsolubilityofthings.com.
Safer Solvents and Auxiliaries : Research is directed towards replacing conventional organic solvents with greener alternatives such as water, supercritical CO₂, or ionic liquids, which reduce environmental and health risks resolvemass.ca. Solvent-free reaction conditions are also a highly desirable goal researchgate.net.
Energy Efficiency : The adoption of energy-efficient techniques, such as microwave-assisted synthesis or conducting reactions at ambient temperature and pressure, can significantly reduce the environmental and economic impact of production solubilityofthings.comresolvemass.ca.
| Green Chemistry Principle | Traditional Approach | Potential Future Approach |
|---|---|---|
| Catalysis | Stoichiometric strong acids (e.g., H₂SO₄) | Reusable solid acid catalysts, enzymes (lipases), or organocatalysts. |
| Safer Solvents | Volatile organic compounds (VOCs) like benzene (B151609) or toluene. | Supercritical fluids (e.g., scCO₂), ionic liquids, water, or solvent-free conditions. |
| Energy Efficiency | Conventional heating under reflux. | Microwave-assisted synthesis, sonication, or reactions at ambient temperatures. |
| Atom Economy | Condensation reactions that produce water as a by-product. | Addition reactions or catalytic cycles that incorporate all reactant atoms into the product. |
Catalytic Approaches for Enhanced Efficiency and Selectivity
Improving the catalytic systems for synthesizing this compound is crucial for enhancing reaction efficiency, selectivity, and sustainability. The move away from stoichiometric reagents towards catalytic ones is a fundamental tenet of green chemistry organic-chemistry.org.
Future research in this area is expected to concentrate on several key classes of catalysts:
Heterogeneous Catalysts : Solid acid catalysts, such as zeolites, clays, or sulfonic resins, offer significant advantages over homogeneous catalysts like sulfuric acid. They are non-corrosive, easily separated from the reaction mixture by filtration, and can often be regenerated and reused, which simplifies purification and reduces waste organic-chemistry.orgresearchgate.net.
Biocatalysis : Enzymes, particularly lipases, are highly efficient and selective catalysts for esterification and transesterification reactions. They operate under mild conditions (ambient temperature and neutral pH), often in aqueous or solvent-free systems, and can exhibit high chemo-, regio-, and enantioselectivity acs.org. The use of haloperoxidase enzymes, for instance, offers an environmentally friendly route for halogenation steps in related syntheses rsc.org.
Organocatalysis : Small organic molecules can be used to catalyze reactions, avoiding the use of potentially toxic or expensive metal-based catalysts. For esterification, compounds like 4-dimethylaminopyridine (DMAP) or various phosphoric acids can be effective, and immobilizing these catalysts on solid supports can further enhance their green credentials organic-chemistry.org.
Gold-Catalyzed Reactions : Gold catalysts have emerged as powerful tools in organic synthesis for a variety of transformations, including annulations and cycloadditions. syncatdavies.com Research into gold-catalyzed methods could uncover novel, highly efficient pathways for constructing complex molecules incorporating the bromoacetate moiety.
| Catalyst Type | Examples | Advantages | Research Direction |
|---|---|---|---|
| Homogeneous Acid | H₂SO₄, HCl | Low cost, high activity. | Phasing out due to corrosion and waste generation. |
| Heterogeneous (Solid) Acid | Amberlyst resins, Zeolites | Reusable, non-corrosive, easy separation. | Development of more active and stable catalysts. |
| Biocatalyst (Enzyme) | Lipases, Esterases | High selectivity, mild conditions, biodegradable. | Enzyme immobilization for reusability and stability. |
| Metal Salt Catalysts | Potassium Acetate (B1210297) | High efficiency, control over kinetics. lohtragon.com | Exploring earth-abundant, non-toxic metals. |
Expansion into Novel Bio-conjugation and Material Science Applications
The true future potential of this compound lies in its application in advanced, high-value fields. The bromoacetate functional group is a potent alkylating agent, readily reacting with nucleophiles like thiols (from cysteine residues) and amines (from lysine residues) finabio.netnih.gov. This reactivity is the foundation for its prospective use in bioconjugation and material science.
Bioconjugation: The process of chemically linking molecules to proteins, peptides, or nucleic acids is known as bioconjugation invivogen.com. Bromoacetate-containing reagents are used to create stable thioether bonds by reacting with free sulfhydryl groups on proteins, such as those from cysteine residues finabio.netnih.govnih.gov. In a complex molecule featuring a 1-ethoxyethyl protected hydroxyl group and a bromoacetate moiety, the bromoacetate can selectively couple with a biomolecule. The 1-ethoxyethyl group serves as a stable but readily cleavable protecting group, allowing for subsequent modifications at the newly deprotected hydroxyl site under mild acidic conditions acs.orgwikipedia.org. This dual functionality makes it a promising tool for creating sophisticated bioconjugates like antibody-drug conjugates (ADCs) or for labeling proteins for imaging and diagnostic purposes.
Material Science: In polymer and material science, the principles of green chemistry are guiding the development of new materials and synthetic processes resolvemass.ca. The reactivity of the bromoacetate group can be harnessed for:
Surface Modification : Attaching molecules containing this compound to surfaces (e.g., nanoparticles, medical implants) to introduce specific functionalities. The bromoacetate end can anchor the molecule to the surface, while the protected hydroxyl group can be later deprotected to participate in further reactions.
Polymer Synthesis : Using bromoacetate derivatives as initiators or functional monomers in controlled polymerization techniques. This could lead to the creation of well-defined polymers with tailored properties for applications in drug delivery, coatings, or advanced manufacturing.
Hydrogel Formation : Incorporating the bromoacetate group into polymer backbones to act as a cross-linking site. By reacting with thiol-containing polymers, it can facilitate the formation of hydrogels for biomedical applications such as tissue engineering and controlled-release matrices.
| Field | Application | Role of this compound Structure |
|---|---|---|
| Bioconjugation | Antibody-Drug Conjugates (ADCs) | Bromoacetate: Covalently links to cysteine residues on the antibody. 1-Ethoxyethyl: Protects a secondary functional group for further modification. |
| Protein Labeling | Bromoacetate: Attaches fluorescent dyes or probes to proteins for imaging. | |
| Material Science | Functional Polymer Synthesis | Acts as a functional monomer or initiator for polymerization reactions. |
| Surface Functionalization | Bromoacetate: Anchors molecule to a surface. 1-Ethoxyethyl group: Allows for post-modification of the surface. |
Q & A
Q. What are the established synthetic routes for ethyl bromoacetate, and what critical parameters influence yield and purity?
Ethyl bromoacetate is synthesized via bromination of ethyl acetate under controlled conditions, often catalyzed by phosphorus tribromide or hydrogen bromide. Key parameters include temperature control (to avoid side reactions like decomposition) and stoichiometric ratios of bromine to acetic acid derivatives. A reflux setup with fractional distillation is recommended to isolate the product efficiently . Impurities such as unreacted bromoacetic acid or diethyl ether byproducts must be removed via repeated distillation.
Q. What safety protocols are essential when handling ethyl bromoacetate in laboratory settings?
- Personal Protective Equipment (PPE): Chemical-resistant gloves (nitrile or neoprene), non-vented goggles, and lab coats are mandatory. Full-face shields are required during high-volume transfers .
- Ventilation: Use fume hoods to mitigate inhalation risks, as ethyl bromoacetate vapor is a severe respiratory irritant .
- Decontamination: Immediate washing with water is critical for skin or eye exposure. Contaminated clothing must be removed and cleaned before reuse .
Q. How should researchers ensure regulatory compliance when using ethyl bromoacetate in international collaborations?
Ethyl bromoacetate is listed under REACH Annex XVII as a restricted bromoacetic acid ester. Compliance requires:
- Documentation of usage thresholds (≤1% w/w in mixtures).
- Adherence to OSHA’s Process Safety Management (PSM) standards for storage and disposal.
- Regular air sampling to monitor workplace exposure, as no occupational exposure limits (OELs) are established .
Q. What analytical techniques are recommended for characterizing ethyl bromoacetate's purity and structural integrity?
- GC-MS: For quantifying purity and detecting volatile impurities .
- NMR Spectroscopy: H and C NMR confirm ester functionality and bromine substitution patterns (e.g., δ~4.2 ppm for -OCHCH) .
- FT-IR: Peaks at ~1740 cm (C=O stretch) and ~650 cm (C-Br stretch) validate structural features .
Advanced Research Questions
Q. What mechanistic insights explain the proton-coupled electron transfer (PCET) pathway in radical-mediated reductions of ethyl bromoacetate?
In aqueous ethanol, the α-hydroxyethyl radical (˙EtOH) reduces ethyl bromoacetate via PCET, where simultaneous proton and electron transfer stabilizes the transition state. DFT studies show this pathway dominates over direct electron transfer due to bromine’s high electronegativity, which polarizes the C-Br bond, facilitating heterolytic cleavage .
Q. How can contradictory product distributions in alkylation reactions with ethyl bromoacetate be systematically investigated?
Contradictions arise from competing SN2 vs. elimination pathways. To resolve this:
- Kinetic Studies: Vary solvent polarity (e.g., DMF vs. THF) to favor substitution (polar protic) or elimination (aprotic).
- Isotopic Labeling: Use C-labeled ethyl bromoacetate to trace carbocation intermediates via C NMR .
- Computational Modeling: Compare activation energies for alternative pathways using Gaussian or ORCA software .
Q. What strategies optimize ethyl bromoacetate's stability during long-term storage or under reactive conditions?
Q. In crosslinking reagent synthesis, how does ethyl bromoacetate’s reactivity compare to methyl bromoacetate?
Ethyl bromoacetate’s longer alkyl chain reduces electrophilicity compared to methyl derivatives, slowing nucleophilic attacks. This is advantageous in stepwise syntheses (e.g., NHS-ester activation) where controlled reactivity minimizes side reactions. Kinetic studies show a 20% slower alkylation rate in peptide crosslinking .
Q. What computational methods validate experimental observations in ethyl bromoacetate-mediated reactions?
Q. How do steric and electronic effects influence ethyl bromoacetate’s regioselectivity in multi-step syntheses?
Steric hindrance from the ethoxy group directs nucleophiles to the less hindered carbonyl carbon. For example, in calixarene derivatization, bulky substituents favor 1,3-diester formation over 1,2-isomers. Electronic effects (C-Br dipole) further enhance electrophilicity at the α-carbon, enabling selective alkylation in heterocyclic systems .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
